5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H10BrNO5S2 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-bromo-4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO5S2/c10-8-7(5-6(17-8)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) |
InChI Key |
VSZXZXHWCRUASB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Directed Sulfonation via Protecting Groups
Route 1: Carboxylic Acid Protection
- Esterification : Protect the carboxylic acid at position 2 as a methyl or ethyl ester to reduce electron-withdrawing effects, altering the ring’s electronic profile.
- Chlorosulfonation : Treat the esterified thiophene with chlorosulfonic acid (ClSO₃H) under controlled conditions. The ester’s reduced electron withdrawal may direct sulfonation to the 4-position.
- Morpholine Substitution : React the intermediate sulfonyl chloride with morpholine to form the morpholinosulfonyl group.
- Deprotection : Hydrolyze the ester back to the carboxylic acid using aqueous base (e.g., NaOH).
Route 2: Sequential Halogenation and Sulfonation
- Bromination First : Introduce bromine at position 5 using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). Bromine’s ortho/para-directing effects may then guide sulfonation to the 4-position.
- Sulfonation : Treat 5-bromothiophene-2-carboxylic acid with ClSO₃H to install the sulfonyl group at position 4.
- Amidation : Convert the sulfonyl chloride to the morpholinosulfonyl derivative via reaction with morpholine.
Bromination Methodologies
Bromination must occur selectively at position 5 after the sulfonyl group is in place. Electrophilic bromination using Br₂ or NBS is typically employed, but the electron-withdrawing sulfonyl group may necessitate harsher conditions or catalysts:
Directed Bromination with Lewis Acids
- FeBr₃-Catalyzed Bromination : In dichloromethane or carbon disulfide, FeBr₃ facilitates electrophilic attack at the 5-position, para to the sulfonyl group.
- NBS in Polar Solvents : NBS with azobisisobutyronitrile (AIBN) in acetonitrile or dimethylformamide (DMF) may improve regioselectivity.
Synthetic Route Proposals
Drawing parallels to the regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid (WO2008115912A1), the following adapted pathway is proposed:
Route A: Sulfonation Before Bromination
- Starting Material : Thiophene-2-carboxylic acid.
- Esterification : Convert to methyl thiophene-2-carboxylate using methanol and H₂SO₄.
- Sulfonation : Treat with ClSO₃H at 0–5°C to yield methyl 4-(chlorosulfonyl)thiophene-2-carboxylate.
- Amidation : React with morpholine in dichloromethane to form methyl 4-(morpholinosulfonyl)thiophene-2-carboxylate.
- Bromination : Use Br₂/FeBr₃ in CS₂ to introduce bromine at position 5.
- Hydrolysis : Saponify the ester with NaOH to yield the final product.
Advantages : Sequential functionalization avoids interference between bromine and sulfonation.
Challenges : Sulfonation regiochemistry must be rigorously controlled.
Route B: Bromination Followed by Sulfonation
- Starting Material : Thiophene-2-carboxylic acid.
- Bromination : Use NBS/AIBN in CCl₄ to install bromine at position 5.
- Esterification : Protect the carboxylic acid as a methyl ester.
- Sulfonation : Treat with ClSO₃H to sulfonate at position 4 (directed by bromine’s ortho/para influence).
- Amidation and Deprotection : As in Route A.
Advantages : Bromine’s directing effects may simplify sulfonation positioning.
Challenges : Sulfonation of a brominated thiophene may require elevated temperatures.
Critical Analysis of Methodologies
| Parameter | Route A | Route B |
|---|---|---|
| Regioselectivity | Dependent on ester’s electronic effects | Guided by bromine’s directing influence |
| Yield Optimization | Requires precise temperature control | May involve competing side reactions |
| Functional Group Compatibility | Ester stable under sulfonation conditions | Bromine may deactivate ring toward sulfonation |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophene derivatives with reduced functional groups.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid with analogs:
Key Observations :
- Morpholinosulfonyl vs.
- Chlorosulfonyl/Fluorosulfonyl: These substituents are more reactive but may confer instability or toxicity, limiting their therapeutic utility compared to morpholino derivatives .
- CCS Trends : The dimethylsulfamoyl analog (141.0 Ų) has a larger collision cross-section than the methylsulfamoyl variant (138.9 Ų), reflecting differences in 3D conformation .
Biological Activity
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid is a synthetic organic compound characterized by its unique thiophene ring structure, which features a bromine atom and a morpholinosulfonyl group. The presence of a carboxylic acid functional group enhances its solubility and potential biological activity. This compound has gained attention due to its structural components, which suggest possible interactions with biological targets, particularly in the context of cancer therapy through the inhibition of lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling and metastasis.
Structural Characteristics
The molecular formula for this compound is CHBrNOS, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The morpholinosulfonyl moiety is significant as it may influence the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit notable biological activities:
- Inhibition of Lysyl Oxidase (LOX) : LOX is crucial for collagen and elastin cross-linking in the extracellular matrix. Inhibitors of LOX have been shown to possess anti-metastatic properties, making them potential candidates for cancer therapy . The specific biological activity of this compound has not been extensively detailed in literature, but its structural components suggest potential interactions with biological targets.
Table 1: Comparison of LOX Inhibition Potency Among Similar Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | LOX Inhibition |
| CCT365623 | 19 | Inhibits LOX and reduces tumor growth |
| Aminomethylenethiophene (AMT) inhibitors | TBD | Targeting LOX in breast cancer models |
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for control over the substitution pattern on the thiophene ring. These methods are crucial for exploring structure-activity relationships in drug development.
Case Studies
- Cancer Research : Studies involving the inhibition of LOX have demonstrated that compounds structurally similar to this compound can significantly reduce tumor growth and metastatic burden in vivo. For instance, treatment with aminomethylenethiophene inhibitors has shown promising results in reducing tumor progression in breast cancer models .
- Mechanistic Studies : Interaction analyses using techniques such as high-throughput screening have elucidated mechanisms by which LOX drives tumor progression. The identification of specific structural features that enhance potency against LOX has been critical for developing effective inhibitors .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid?
Methodological Answer:
A three-step approach is commonly employed:
Bromination : Introduce bromine at the 5-position of a thiophene precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) to ensure regioselectivity .
Sulfonation : React the brominated intermediate with morpholinosulfonyl chloride. Use Lewis acids (e.g., AlCl₃) to direct sulfonation to the 4-position, monitored via TLC .
Carboxylation : Convert the 2-position substituent to a carboxylic acid via oxidation (e.g., KMnO₄ in acidic conditions) or carboxylation with CO₂ under catalytic conditions .
Characterization : Confirm purity via HPLC (>98%) and structure via ¹H/¹³C NMR (e.g., δ ~165 ppm for carboxylic acid) and IR (C=O stretch at ~1700 cm⁻¹) .
Advanced: How can regioselectivity challenges during sulfonation be mitigated?
Methodological Answer:
Regioselectivity at the 4-position is critical. Strategies include:
- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., nitro) to steer sulfonation to the desired position, followed by removal post-reaction.
- Temperature Control : Perform sulfonation at low temperatures (0–5°C) to minimize side reactions.
- Computational Modeling : Use DFT calculations to predict reactive sites on the thiophene ring, optimizing reagent choice (e.g., SO₃ vs. sulfonyl chlorides) .
Validate outcomes via 2D NMR (NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS) .
Basic: What spectroscopic and chromatographic techniques are essential for characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., bromine’s deshielding effect at ~7.5 ppm for thiophene protons) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups .
- HPLC/MS : Assess purity (>98%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .
Advanced: How to troubleshoot low yields in the carboxylation step?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Solutions include:
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (e.g., PPh₃) to facilitate CO₂ insertion .
- Microwave Assistance : Accelerate reaction kinetics under microwave irradiation (e.g., 150°C, 30 min).
- Protecting Groups : Temporarily protect the sulfonyl moiety with tert-butyl groups to reduce steric bulk .
Monitor intermediates via LC-MS and optimize solvent polarity (e.g., DMF vs. THF) .
Data Contradiction: How to resolve discrepancies in reported melting points for analogous compounds?
Methodological Answer:
Conflicting melting points (e.g., 155–156°C vs. 121°C in brominated thiophenes) may stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DCM) to isolate stable forms .
- Impurity Profiles : Analyze via GC-MS or HPLC to detect trace solvents or byproducts .
- Calibration : Cross-check melting point apparatus with standard references (e.g., pure benzoic acid) .
Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer:
The bromine at position 5 participates in:
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .
- Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Monitor reaction progress via ¹H NMR for loss of Br proton signals .
Advanced: How to design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Buffer Systems : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Degradation Analysis : Use UPLC-MS to identify hydrolytic byproducts (e.g., decarboxylation or sulfonyl cleavage) .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
